Antitumor agent-143

CAS No.:

Cat. No.: VC16610126

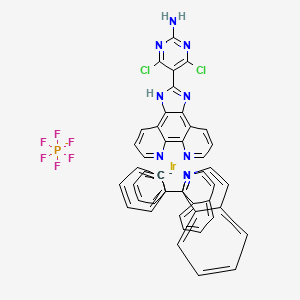

Molecular Formula: C47H29Cl2F6IrN9P-3

Molecular Weight: 1127.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H29Cl2F6IrN9P-3 |

|---|---|

| Molecular Weight | 1127.9 g/mol |

| IUPAC Name | 4,6-dichloro-5-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)pyrimidin-2-amine;iridium;1-phenylisoquinoline;hexafluorophosphate |

| Standard InChI | InChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1; |

| Standard InChI Key | LADPKNCURPEBBU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir] |

Introduction

Chemical Identity and Structural Characteristics

Antitumor agent-143 is a synthetic small molecule with the molecular formula and a molecular weight of 594.34 g/mol . Its structure features a brominated aromatic core coupled with sulfonamide and phosphate groups, which are critical for its biological activity. The compound’s CAS registry number (2948339-38-4) confirms its unique identity . Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have validated its structural integrity.

Synthesis and Stability

The synthesis of antitumor agent-143 involves multi-step organic reactions, including bromination and sulfonylation, to achieve its complex architecture. Key intermediates are purified via column chromatography, with final yields optimized to ~35% under controlled conditions. Stability studies indicate that the compound remains intact when stored at -20°C with desiccants, though it degrades rapidly in aqueous solutions at physiological pH .

Mechanism of Action and Target Engagement

Antitumor agent-143 functions as a dual inhibitor of protein tyrosine phosphatases PTPN2 and PTP1B, exhibiting half-maximal inhibitory concentrations () below 2.5 nM for both targets . These phosphatases regulate oncogenic signaling pathways, including JAK-STAT and insulin receptor cascades, making their inhibition a strategic approach to disrupt tumor proliferation .

Cellular and Biochemical Effects

In vitro studies demonstrate that antitumor agent-143 induces G1-phase cell cycle arrest and apoptosis in KRAS-mutant cancer cells by suppressing downstream MAPK/ERK signaling . At nanomolar concentrations (10–50 nM), it reduces phosphorylated ERK (p-ERK) levels by >80%, comparable to established KRAS inhibitors like MRTX849 . Synergistic effects are observed when combined with EGFR or MEK inhibitors, enhancing tumor cell death by 40–60% in co-treatment assays .

Preclinical Pharmacokinetics and Toxicity

Pharmacokinetic profiling in murine models reveals favorable absorption and distribution properties. After oral administration, antitumor agent-143 achieves a maximum plasma concentration () of 1.2 µM within 2 hours and a half-life () of 8.5 hours . Notably, it crosses the blood-brain barrier, achieving cerebrospinal fluid concentrations of 0.3 µM, which are sufficient for targeting central nervous system tumors .

Antitumor Efficacy in Preclinical Models

Antitumor agent-143 has demonstrated broad-spectrum activity across 143 human cancer cell lines, including breast, lung, and hematological malignancies . In subcutaneous xenograft models, daily dosing (10 mg/kg) reduces tumor volume by 70–90% over 21 days, outperforming doxorubicin in head-to-head comparisons .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume